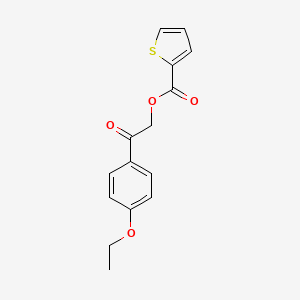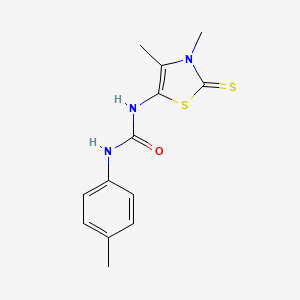![molecular formula C23H25N3O2 B5659046 2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5659046.png)
2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinoxaline derivatives are synthesized through various methods, often involving cyclization reactions, and the manipulation of functional groups to achieve the desired substitution pattern. For instance, derivatives similar to the compound may be synthesized by starting from readily available building blocks, employing cyclization reactions under controlled conditions, and further functionalization steps (Seddigheh Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including their stereochemistry and conformations, can be elucidated using various spectroscopic techniques. For example, studies involving FT-IR, NMR, and UV-visible spectroscopy have been utilized to analyze similar compounds, providing insights into their molecular geometry, electronic properties, and hyperconjugative interactions (S. Fatma et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives participate in a range of chemical reactions, influenced by their electronic and steric properties. Their reactivity can be explored through studies of nucleophilic substitution, cycloaddition, and other transformations relevant to the quinoxaline core. The nature of substituents significantly affects their chemical behavior and potential applications in synthesis.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. For example, crystallization studies have provided insights into intermolecular interactions and the influence of substituents on the physical properties of similar compounds (K. Kranjc et al., 2012).
属性
IUPAC Name |
2,3-dimethyl-N-[(4-phenyloxan-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-17(2)26-21-14-18(8-9-20(21)25-16)22(27)24-15-23(10-12-28-13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCWNAYKYKMKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC3(CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isobutyl-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5658963.png)

![2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)
![1-(cyclobutylcarbonyl)-N-[3-fluoro-5-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5658990.png)
![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)

![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)


![1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659066.png)
![8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5659071.png)